molecular formula C12H10ClNO2 B6611619 2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 128490-15-3

2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6611619
CAS No.: 128490-15-3
M. Wt: 235.66 g/mol
InChI Key: VKALUBPGMGHLTM-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1H-isoindole-1,3-dione core substituted with a chloromethyl-propenyl group at the 2-position. Its molecular formula is C₁₂H₁₀ClNO₂, with a molecular weight of 235.67 g/mol. Structural characterization methods like X-ray crystallography (using SHELXL ) are critical for confirming its conformation and intermolecular interactions.

Properties

IUPAC Name

2-[2-(chloromethyl)prop-2-enyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-8(6-13)7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKALUBPGMGHLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1C(=O)C2=CC=CC=C2C1=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Potassium Phthalimide with Chloromethylpropene

A foundational method involves reacting potassium phthalimide with chloromethylpropene (2-chloromethyl-1-propene) under anhydrous conditions. In a representative procedure, potassium phthalimide is suspended in epichlorohydrin and stirred at 120°C for 24 hours. The excess epichlorohydrin is removed via rotary evaporation, and the crude product is purified through recrystallization in methanol. This method achieves a yield of 68–72%, with the chloromethyl group introduced via nucleophilic displacement of the phthalimide nitrogen.

Mechanistic Insights

The reaction proceeds through an SN2 mechanism, where the phthalimide anion attacks the electrophilic carbon adjacent to the chlorine atom in chloromethylpropene. Steric hindrance from the propene moiety necessitates elevated temperatures to overcome activation energy barriers.

Multi-Step Synthesis with Protecting Group Strategies

Carboxyl Protection and Deprotection

Patent literature describes a multi-step approach using carboxyl-protected intermediates. For example, dimethyl 3-amino-4-hydroxyphthalate undergoes hydrolysis with sodium hydroxide to yield 3-amino-4-hydroxyphthalic acid, which is subsequently reacted with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid at 120°C. The methyl groups act as transient carboxyl protectants, preventing undesired side reactions during the condensation step.

Optimization Data

  • Base Selection : Triethylamine outperforms inorganic bases (e.g., NaOH) in minimizing byproduct formation, enhancing yields to 75–80%.

  • Solvent Effects : Acetic acid facilitates protonation of the amine group, accelerating nucleophilic attack on the chloromethyl carbon.

Acid-Catalyzed Cyclization and Chloromethylation

Hydrochloric Acid-Mediated Cyclization

A protocol from the Royal Society of Chemistry details the use of concentrated HCl (36%) to promote cyclization. In this method, 2-(3-chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione is treated with HCl in chloroform at 0–5°C, followed by extraction and column chromatography. The chloromethyl group is introduced via electrophilic addition, with the reaction completing within 30 minutes.

Yield and Purity

  • Yield : 82% after purification.

  • Purity Validation : NMR spectra confirm the absence of unreacted starting materials, with characteristic peaks at δ 4.35 (CH2Cl) and δ 5.80 (vinyl protons).

Solvent and Temperature Optimization

Role of Polar Aprotic Solvents

Comparative studies highlight dimethylformamide (DMF) and acetonitrile as superior solvents for facilitating SN2 reactions. For instance, DMF increases reaction rates by stabilizing transition states through polar interactions, reducing reaction times from 24 hours to 8 hours at 80°C.

Temperature-Dependent Kinetics

  • 80°C : 92% conversion in 8 hours.

  • 25°C : <10% conversion after 24 hours.

Analytical Validation and Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis of the final product reveals distinct signals:

  • δ 6.85–7.20 (aromatic protons, isoindole moiety).

  • δ 4.60–4.90 (methylene groups adjacent to chlorine).

  • δ 5.70–5.95 (vinyl protons from propene).

Infrared (IR) Spectroscopy

IR spectra show peaks at 1,720 cm⁻¹ (C=O stretching) and 650 cm⁻¹ (C-Cl bending), confirming functional group integrity.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYieldPurity (HPLC)
Nucleophilic SubstitutionPotassium phthalimide120°C, 24 h, DMF72%98.5%
Acid-Catalyzed Cyclization2-Hydroxypropyl intermediate0–5°C, HCl, 30 min82%99.1%
Multi-Step ProtectionDimethyl phthalate derivative120°C, AcOH, TEA78%97.8%

Chemical Reactions Analysis

Types of Reactions

2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and properties.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-dione oxides, while substitution reactions can produce a variety of substituted isoindole derivatives with different functional groups.

Scientific Research Applications

2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The prop-2-en-1-yl group may also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 2-(chloromethylpropenyl) C₁₂H₁₀ClNO₂ 235.67 High reactivity (Cl group), moderate lipophilicity -
4-Methoxy-2,3-dihydro-1H-isoindole-1,3-dione (Compound 18) 4-methoxy, benzimidazolylbutyl C₂₀H₂₀N₃O₃ 350.39 Enhanced solubility (methoxy), PDE10A affinity
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-isoindole-dione Chloromethyl-thiazolylmethyl C₁₃H₉ClN₂O₂S 292.74 Thiazole π-stacking potential, higher PSA (polar surface area)
2-(2-Oxocyclohexyl)-isoindole-dione 2-oxocyclohexyl C₁₄H₁₃NO₃ 243.26 LogP = 1.73, cyclic ketone for conformational rigidity
N,N'-Ethylenediphthalimide Ethylene-linked bis(isoindole-dione) C₁₈H₁₂N₂O₄ 320.30 High molecular weight, dual pharmacophores

Key Observations :

  • The chloromethyl-propenyl group in the target compound provides distinct reactivity compared to methoxy (electron-donating) or thiazole (heterocyclic) substituents.
  • Lipophilicity : The target compound’s LogP is expected to be higher than methoxy analogs (e.g., Compound 18) but lower than cyclohexyl derivatives (LogP = 1.73 in ).
  • Polar Surface Area (PSA) : Thiazole-containing analogs (e.g., ) likely have higher PSA due to sulfur and nitrogen atoms, influencing membrane permeability.

Structural and Crystallographic Insights

  • Target Compound : Crystallographic refinement (using SHELX programs ) would reveal packing interactions influenced by the chloromethyl-propenyl group’s steric bulk.
  • Cyclohexyl Derivatives (): The 2-oxocyclohexyl group introduces conformational constraints, as evidenced by X-ray data showing planar isoindole-dione and non-planar cyclohexanone moieties .

Biological Activity

2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound belonging to the isoindole derivatives class. This compound exhibits a range of biological activities and has potential applications in various scientific fields including medicinal chemistry, biology, and materials science. Its unique structure allows it to interact with biological systems in ways that can be both beneficial and detrimental.

Chemical Structure and Properties

The compound features a chloromethyl group and a prop-2-en-1-yl moiety, which contribute to its reactivity. The molecular formula is C12H12ClN2O3, and its structure can be represented as follows:

C12H12ClN2O3\text{C}_{12}\text{H}_{12}\text{Cl}\text{N}_{2}\text{O}_{3}
PropertyValue
Molecular Weight250.68 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Purity≥95%

The biological activity of 2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can lead to alterations in cellular functions, influencing processes such as cell signaling, apoptosis, and gene expression.

Key Biological Activities

  • Anticancer Activity : Research indicates that isoindole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antiviral Properties : Some studies suggest that compounds similar to this isoindole derivative may exhibit antiviral effects by interfering with viral replication mechanisms.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of isoindole derivatives. It was found that compounds structurally similar to 2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to apoptosis .

Case Study 2: Antiviral Effects

In another investigation reported in Pharmaceutical Research, researchers assessed the antiviral activity of isoindole derivatives against influenza viruses. The study concluded that these compounds could inhibit viral replication by targeting viral polymerases .

Table 2: Summary of Biological Activities

ActivityEffectReference
AnticancerInduces apoptosis
AntiviralInhibits viral replication
Anti-inflammatoryModulates inflammatory pathwaysNot specified

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Answer :
  • Detailed Reaction Logs : Document exact stoichiometry, solvent batches, and equipment calibration.
  • Quality Control (QC) Standards : Include internal reference compounds in every synthesis batch.
  • Collaborative Validation : Share protocols with independent labs for cross-verification .

Q. What are the critical parameters for designing stability studies under varying storage conditions?

  • Answer :
  • ICH Guidelines : Test accelerated stability (40°C/75% RH for 6 months) and photostability (ICH Q1B).
  • Degradation Kinetics : Monitor via HPLC at fixed intervals to calculate shelf-life (Arrhenius equation) .

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